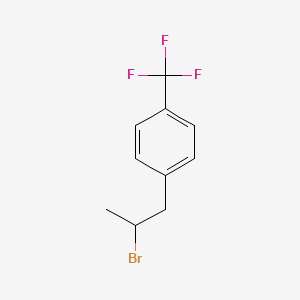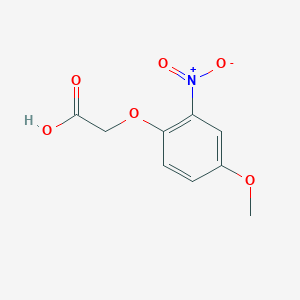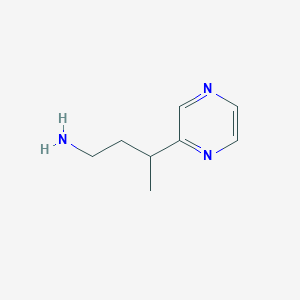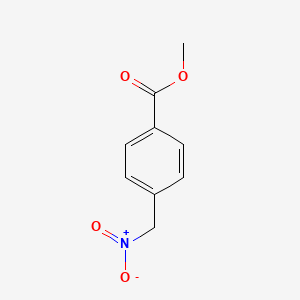
5-Bromo-2-(piperazin-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(piperazin-1-yl)phenol is an organic compound that belongs to the class of phenols and piperazines The compound is characterized by the presence of a bromine atom at the 5th position and a piperazine ring attached to the 2nd position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperazin-1-yl)phenol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-bromo-2-nitrophenol with piperazine. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the nitro group with the piperazine ring, followed by reduction of the nitro group to form the desired phenol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Bromo-2-(piperazin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-(piperazin-1-yl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
5-Bromo-2-(piperazin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
5-Bromo-2-(piperazin-1-yl)phenol is unique due to the presence of both a bromine atom and a piperazine ring attached to a phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the piperazine ring provides a versatile scaffold for further modifications.
特性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC名 |
5-bromo-2-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-9(10(14)7-8)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |
InChIキー |
QACSNRSLNVFNRH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)

![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)





![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
